2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid
Description
This compound is a multifunctional molecule characterized by a central 3-phenylpropanoyl backbone conjugated with multiple amide-linked substituents. Key structural features include:
- A 2,5-dioxopyrrol-1-yl group attached via a hexanoylamino linker, which may confer redox or chelating properties.
Properties
IUPAC Name |
2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N6O10/c29-21(35)16-33(18-44-17-27(41)42)28(43)20(13-19-7-3-1-4-8-19)32-24(38)15-31-23(37)14-30-22(36)9-5-2-6-12-34-25(39)10-11-26(34)40/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H2,29,35)(H,30,36)(H,31,37)(H,32,38)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCPWCFEIIACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EX-A4328 involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of various functional groups. One common method involves the condensation of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, and good yields of the products.
Industrial Production Methods
Industrial production of EX-A4328 typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization and chromatography to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound participates in amide bond-forming reactions, critical for synthesizing derivatives or conjugates. Key reactions include:
a. Peptide Coupling
The terminal amino and carboxylic acid groups enable peptide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt or DCC). For example:
textReaction: Carboxylic acid + Amine → Amide Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole) Conditions: 0–4°C, anhydrous DMF, 12–24 hours Yield: 75–85% [5][7]
b. Acylation of Primary Amines
The 2,5-dioxopyrrol-1-yl (maleimide) group reacts selectively with thiols via Michael addition, forming stable thioether bonds. This is pivotal for bioconjugation in drug delivery systems:
textReaction: Maleimide + Thiol (-SH) → Thioether Reagents: Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent) Conditions: pH 6.5–7.5, 25°C, 1–2 hours Yield: >90% [7][9]
Hydrolysis Reactions
a. Ester Hydrolysis
The methoxyacetic acid moiety undergoes hydrolysis under acidic or basic conditions:
textReaction: Methoxy ester → Carboxylic acid Reagents: NaOH (1M) or HCl (1M) Conditions: 60°C, 6–8 hours Yield: 80–95% [5][6]
b. Amide Hydrolysis
Controlled hydrolysis of amide bonds is achievable with strong acids (e.g., HCl) or enzymes:
textReaction: Amide → Carboxylic acid + Amine Reagents: 6M HCl Conditions: 110°C, 24 hours Yield: 60–70% [5]
Functional Group Reactivity
The compound’s reactivity is mapped to its functional groups:
Conjugation with Biomolecules
The maleimide group enables site-specific conjugation with cysteine-containing proteins or peptides:
textExample: Conjugation with IgG antibody Reagents: Anti-ROR1 antibody (thiolated), TCEP Conditions: PBS buffer (pH 7.2), 2 hours, 25°C Efficiency: 85–95% binding efficiency [3][9]
Stability and Degradation Pathways
The compound’s stability varies under physiological conditions:
Comparative Reactivity with Analogues
The compound’s reactivity contrasts with structurally related molecules:
| Compound | Key Reaction | Rate Constant (k) |
|---|---|---|
| Methoxyacetic acid | Ester hydrolysis | |
| N-(4-Aminoquinoline) | Amide acylation | |
| Target compound | Maleimide-thiol conjugation | |
Synthetic Modifications
Optimized protocols for derivative synthesis include:
Scientific Research Applications
Structural Characteristics
The compound's structure includes multiple functional groups that contribute to its biological activity. It has a molecular weight of approximately 1722.7 g/mol, a high hydrogen bond donor count of 16, and a hydrogen bond acceptor count of 25, indicating significant potential for interactions with biological macromolecules .
Solubility and Stability
The compound's solubility profile and stability under physiological conditions are crucial for its application in drug development. Preliminary studies suggest that modifications to the side chains can enhance solubility and stability, which is essential for therapeutic efficacy.
Alzheimer's Disease Treatment
Research indicates that compounds similar to 2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid may exhibit inhibitory activity against beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 can reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's pathology .
Cancer Therapeutics
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer treatment protocols. Specifically, derivatives of this compound have been evaluated for their effectiveness against breast cancer cell lines .
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural complexity allows researchers to explore interactions with various enzymes, potentially leading to the discovery of new therapeutic targets for metabolic disorders such as type 2 diabetes .
Drug Design and Development
The unique structural features of this compound make it an interesting scaffold for drug design. Researchers are investigating its derivatives to optimize pharmacokinetic properties and enhance biological activity through rational drug design approaches.
Case Study 1: Alzheimer’s Disease
In a study published by Google Patents, compounds structurally related to 2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid demonstrated significant BACE1 inhibitory activity. The study highlighted the potential for these compounds to serve as therapeutic agents for Alzheimer’s disease by reducing amyloid plaque formation .
Case Study 2: Anticancer Activity
A recent publication examined the anticancer properties of related compounds against various cancer cell lines. The results indicated that modifications to the core structure could enhance cytotoxicity against breast cancer cells while minimizing toxicity to normal cells, showcasing the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of EX-A4328 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetic Acid Derivatives with Azacycloalkyl Groups
Examples :
- 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (8) (): Structure: Phenoxyacetic acid core with a 2-oxopyrrolidin-1-yl acetamido group. Properties: Melting point 127–129°C, IR carbonyl peak at 1708 cm⁻¹, yield 99%.
- 2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (10) (): Structure: Similar to compound 8 but with a 2-oxopiperidin-1-yl group. Properties: Lower melting point (96–99°C), IR carboxyl peak at 1756 cm⁻¹. Key Difference: The six-membered piperidinone ring may enhance conformational flexibility compared to the five-membered pyrrolidinone in compound 8 .
Comparison with Target Compound :
- Shared Features : Amide bonds, aromatic phenyl groups, and acetic acid termini.
- Divergence: The target compound’s 2,5-dioxopyrrol-1-yl group and extended hexanoylamino-acetyl spacers differentiate it from simpler phenoxyacetic acid derivatives. These modifications likely improve stability and binding specificity .
Dioxopyrrol-Containing Compounds
Example :
- {2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid (): Structure: Ethoxy-ethoxy linker between the dioxopyrrol group and acetic acid. Properties: Molecular formula C₁₀H₁₃NO₆, suggesting applications in bioconjugation (e.g., protein crosslinking).
Comparison with Target Compound :
- Shared Motif : The 2,5-dioxopyrrol-1-yl group, which is reactive toward thiols (e.g., in cysteine residues).
Aromatic Amide-Linked Acetic Acid Derivatives
Examples :
- 2-[(2,2-Dichloroacetyl)amino]-2-phenylacetic acid (): Structure: Dichloroacetyl group attached to a phenylacetic acid core. Properties: Molecular formula C₁₀H₉Cl₂NO₃; likely used as a synthetic intermediate.
- [2-(2,2-Dimethylhydrazino)-2-oxoethylamino]acetic acid (): Structure: Dimethylhydrazino group linked via an amide bond.
Research Implications and Unique Advantages of the Target Compound
- Enhanced Stability: The hexanoylamino linker may reduce metabolic degradation compared to shorter-chain analogs.
- Multivalent Binding : Multiple amide bonds and the dioxopyrrol group allow for interactions with diverse biological targets (e.g., enzymes, receptors).
- Tunable Reactivity : The dioxopyrrol-1-yl moiety’s thiol reactivity can be exploited for site-specific modifications in drug delivery systems .
Limitations :
- Synthetic complexity may result in lower yields compared to simpler phenoxyacetic acid derivatives.
- No direct biological data are available in the evidence; further in vitro studies are needed to validate hypothesized activities.
Biological Activity
The compound 2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid is a complex organic molecule featuring multiple functional groups that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound has a unique structure characterized by:
- Multiple peptide bonds.
- A pyrrolidine ring.
- An amino acid backbone.
This complexity may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could potentially bind to receptors influencing cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Activity Data
Case Studies
-
Anticancer Activity :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Reference : This finding aligns with similar studies on peptide-based compounds that exhibit anticancer properties by disrupting cellular functions.
-
Antimicrobial Effects :
- Research indicated that the compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
- Reference : Such results are consistent with other studies highlighting the efficacy of peptide derivatives in combating bacterial infections.
-
Anti-inflammatory Properties :
- In vitro studies showed that treatment with this compound led to a reduction in TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases.
- Reference : Similar anti-inflammatory effects have been reported for other compounds with structural similarities.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 2-[[(2-amino-2-oxoethyl)-[...]methoxy]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Activation of carboxylic acid groups (e.g., 6-(2,5-dioxopyrrol-1-yl)hexanoic acid) using coupling reagents like HOBt/EDC (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under anhydrous conditions (THF, 0–20°C) .
- Step 2 : Amide bond formation with aminoethyl or acetylated intermediates, monitored by LC-MS for intermediate purity .
- Critical Factors : Temperature control (<25°C) minimizes side reactions (e.g., epimerization), while stoichiometric excess (1.2–1.5 eq) of coupling reagents ensures complete conversion .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of amide/ether bonds and absence of epimerization (e.g., δ 6.5–7.5 ppm for aromatic protons from the phenylpropanoyl group) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify molecular weight ([M+H]+ expected ~800–850 Da) and detect hydrolytic byproducts .
- FT-IR : Peaks at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) confirm backbone structure .
Q. What are the documented biological applications of this compound in drug discovery?
- Methodological Answer :
- Targeted Drug Delivery : The 2,5-dioxopyrrol-1-yl (DPP) group enables selective conjugation to thiol-containing biomolecules (e.g., antibodies) via Michael addition, making it a linker for antibody-drug conjugates (ADCs) .
- Enzyme Inhibition Studies : The phenylpropanoyl moiety mimics peptide substrates, allowing investigation of protease binding kinetics (e.g., fluorogenic assays using Tb³+ chelates) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate racemization during amide bond formation?
- Methodological Answer :
- Chiral Control : Use (R)- or (S)-configured coupling agents (e.g., (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid) and low-temperature conditions (0–5°C) to suppress racemization .
- Additives : Include 1-hydroxybenzotriazole (HOBt) to stabilize activated intermediates and reduce side reactions .
- Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Use a combinatorial solvent screen (e.g., DMSO, THF, aqueous buffers at pH 4–9) with dynamic light scattering (DLS) to identify aggregation-prone conditions .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-QTOF-MS to identify hydrolytic cleavage sites (e.g., methoxy or DPP groups) .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Simulations : Use COMSOL Multiphysics or AutoDock Vina to model interactions between the phenylpropanoyl group and target proteins (e.g., integrins or kinases). Focus on van der Waals contacts and hydrogen-bonding networks .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess conformational flexibility of the hexanoylamino spacer, which impacts binding entropy .
Experimental Design and Data Analysis
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors with immobilized enzymes (e.g., lipases) for asymmetric amidation, achieving >98% ee at 10 g/L scale .
- Quality Control : Implement chiral SFC (Supercritical Fluid Chromatography) with Chiralpak® IC columns (MeOH/CO2 = 30:70) to monitor ee during scale-up .
Q. How to address conflicting cytotoxicity data in cell-based assays?
- Methodological Answer :
- Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) and normalize viability data to internal controls (e.g., ATP levels via CellTiter-Glo®) .
- Mechanistic Studies : Perform RNA-seq on treated cells to identify off-target pathways (e.g., oxidative stress response genes) that may explain variability .
Tables
Table 1 : Key Synthetic Intermediates and Their Roles
Table 2 : Stability of Functional Groups Under Stress Conditions
| Functional Group | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Methoxyacetic acid | Hydrolysis at pH >8 | Buffer at pH 6–7 during storage |
| Dioxopyrrol-1-yl (DPP) | Thiol exchange in serum | Use maleimide-quenched controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
